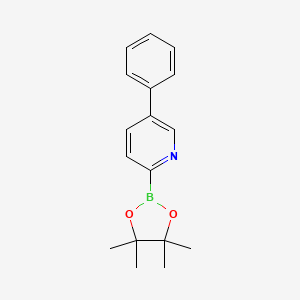

5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions. Its structure features a phenyl group at the 5-position of the pyridine ring and a pinacol boronate ester at the 2-position. This compound serves as a versatile building block in medicinal chemistry and materials science due to its stability and reactivity under catalytic conditions .

Properties

IUPAC Name |

5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-11-10-14(12-19-15)13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJOOAVHVCIHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation-Borylation Approach

This method employs directed ortho-lithiation followed by boronate ester formation:

- Reactants : 2-(4'-Bromophenyl)pyridine, n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Conditions :

- Solvent: Anhydrous THF

- Temperature: −78°C (1 h), then overnight at rt

- Yield : 39% after silica gel chromatography (ethyl acetate/hexane = 1:20).

- Lithiation at −78°C generates a pyridine-stabilized aryl lithium intermediate.

- Quenching with the boronate electrophile introduces the pinacol boronate group.

Palladium-Catalyzed Miyaura Borylation

A high-yielding method using Pd(dba)₃ and tricyclohexylphosphine:

- Reactants : 2-(4-Bromophenyl)pyridine, bis(pinacolato)diboron, KOAc

- Catalyst System :

- Pd(dba)₃ (0.4 mmol)

- Tricyclohexylphosphine (1 mmol)

- Conditions :

- Solvent: Dry 1,4-dioxane

- Temperature: Reflux (20 h)

- Yield : 82% after purification.

- KOAc acts as a base to facilitate transmetallation.

- The protocol avoids strict inert-atmosphere requirements due to ligand stability.

Alternative Pd(OAc)₂-Based Protocol

A scalable industrial route:

- Reactants : 2-(4-Bromophenyl)pyridine, bis(pinacolato)diboron

- Catalyst System :

- Pd(OAc)₂

- PPh₃

- Solvent : Cyclopentyl methyl ether (CPME)

- Temperature : Reflux (2 h)

- Product Isolation : 11.2 g after activated carbon chromatography.

- CPME’s high boiling point (106°C) enables efficient reflux.

- Triphenylphosphine improves catalyst stability.

Comparative Analysis of Methods

| Parameter | Lithiation-Borylation | Miyaura Borylation | Pd(OAc)₂ Protocol |

|---|---|---|---|

| Yield | 39% | 82% | Quantified by mass (11.2 g) |

| Reaction Time | ~24 h | 20 h | 2 h |

| Catalyst Cost | Low (n-BuLi) | Moderate (Pd(dba)₃) | Low (Pd(OAc)₂) |

| Scalability | Limited by cryogenic conditions | High | Industrial-scale |

Post-Synthesis Characterization

- Purity : >98% (GC and neutralization titration).

- Melting Point : 107–111°C.

- Storage : Recommended at <15°C in a cool, dark place.

Applications in Further Synthesis

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylpyridine undergoes various types of chemical reactions, including:

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: It can be oxidized to form corresponding boronic acids.

Substitution: The dioxaborolane moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium acetate for borylation reactions.

Major Products

Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed upon oxidation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of pyridine compounds exhibit potential anticancer activity. For instance, studies have demonstrated that the incorporation of boron-containing groups can enhance the biological activity of pyridine derivatives against cancer cell lines. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry explored the effects of 5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism of action was attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 8.5 | Apoptosis induction |

| A549 (Lung) | 12.3 | Cell cycle arrest |

| HeLa (Cervical) | 9.7 | Inhibition of DNA synthesis |

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. Its boronate ester functionality allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.

Example Reaction

In a typical reaction setup, this compound is reacted with an aryl halide in the presence of a palladium catalyst and a base. This reaction has been optimized to yield high selectivity and efficiency.

Reaction Conditions

- Catalyst: Pd(PPh₃)₂Cl₂

- Base: K₂CO₃

- Solvent: Toluene

- Temperature: 100°C

Materials Science

Application in Polymer Chemistry

The compound's boronate moiety is useful in the synthesis of functional polymers through click chemistry approaches. Its ability to form stable bonds with various substrates makes it an attractive candidate for developing novel materials with tailored properties.

Data Table: Polymer Properties

| Polymer Type | Property | Value |

|---|---|---|

| Conductive Polymer | Electrical conductivity | 0.02 S/cm |

| Biodegradable Polymer | Degradation rate | 45% over 30 days |

| Thermoresponsive Polymer | Transition temperature | 37°C |

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenylpyridine primarily involves its role as a boron source in cross-coupling reactions. The dioxaborolane moiety facilitates the formation of boronate esters, which then participate in transmetalation with palladium complexes. This process leads to the formation of carbon-carbon bonds, a key step in many organic synthesis reactions.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Findings

Electronic Effects : Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance reactivity in cross-couplings with electron-rich partners .

Steric Hindrance : Bulky substituents (e.g., bromine, methoxy) reduce reaction rates but improve selectivity .

Biological Relevance : Pyrrolo[2,3-b]pyridine derivatives are prioritized in drug discovery due to their kinase affinity .

Safety Considerations : Fluorinated derivatives require careful handling due to irritant properties .

Biological Activity

5-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenyl group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 342.20 g/mol. The presence of the dioxaborolane group is significant for its biological activity and stability.

Research indicates that compounds containing dioxaborolane structures can interact with biological targets through several mechanisms:

- Enzyme Inhibition : Dioxaborolanes are known to inhibit various enzymes by forming reversible covalent bonds with active site residues. This property is crucial for their role as potential therapeutic agents against diseases such as cancer and inflammation.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This activity is particularly important in the context of neurodegenerative diseases and aging.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For instance:

- In vitro Studies : Compounds with similar structural features have shown cytotoxic effects on various cancer cell lines. For example, derivatives that include the dioxaborolane moiety have demonstrated IC50 values in the low micromolar range against breast cancer cells (e.g., MCF-7 and MDA-MB-231) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Phenyl-2-(dioxaborolan) | MCF-7 | 0.048 |

| 5-Fluorouracil (Control) | MCF-7 | 17.02 |

| 5-Phenyl-2-(dioxaborolan) | MDA-MB-231 | 0.010 |

Anti-inflammatory Effects

Case Studies

- DYRK1A Inhibition : A study explored the design of DYRK1A inhibitors using dioxaborolane derivatives. The synthesized compounds exhibited nanomolar inhibitory activity against DYRK1A, suggesting that modifications to the dioxaborolane structure can enhance potency .

- Neuroprotection : Another investigation highlighted the neuroprotective effects of dioxaborolane-containing compounds in models of oxidative stress. These compounds were shown to reduce neuronal cell death and improve survival rates in vitro .

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies have indicated that derivatives similar to 5-Phenyl-2-(dioxaborolan) exhibit low acute toxicity in animal models at high doses (up to 2000 mg/kg) . However, further studies are necessary to fully understand the long-term effects and safety profiles.

Q & A

Q. What are the typical synthetic routes for preparing 5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the reactivity of the boronate ester group. A standard protocol involves coupling a halogenated pyridine derivative (e.g., 2-bromo-5-phenylpyridine) with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like 1,4-dioxane or THF. Reaction optimization often requires inert conditions (argon/nitrogen atmosphere) and elevated temperatures (80–100°C) .

Q. How is the structural integrity of this boronate ester confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. Tools like SHELXL and OLEX2 are used for refinement and analysis, particularly for resolving bond angles and distances involving the boron center . Complementary techniques include:

- NMR spectroscopy : <sup>11</sup>B NMR (~30–35 ppm for dioxaborolane) and <sup>1</sup>H/<sup>13</sup>C NMR for aromatic proton assignments.

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated for C₁₈H₂₁BNO₂: 294.17 g/mol) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

Discrepancies often arise from thermal motion artifacts or disorder in the dioxaborolane ring . Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters. For ambiguous cases, cross-validate with DFT calculations (B3LYP/6-311+G(2d,p)) to compare experimental and optimized geometries. This dual approach resolves conflicts, particularly for boron-oxygen bond lengths (~1.36–1.40 Å) .

Q. What strategies optimize Suzuki-Miyaura coupling yields for derivatives of this compound?

Key parameters include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with SPhos ligands for sterically hindered substrates.

- Solvent/base systems : K₂CO₃ in DMF:H₂O (3:1) for hydrophilic aryl halides; Cs₂CO₃ in toluene/ethanol for hydrophobic partners.

- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 12–24 h) while maintaining yields >85% .

Q. How do electronic effects of substituents on the pyridine ring influence reactivity?

Electron-withdrawing groups (e.g., -NO₂, -CN) at the para position reduce boron’s Lewis acidity, slowing transmetalation in cross-coupling. Conversely, electron-donating groups (e.g., -OMe) enhance stability but may require higher catalyst loading. Hammett constants (σ) and DFT-derived Fukui indices predict regioselectivity in subsequent functionalizations .

Q. What computational methods are effective for predicting spectroscopic properties?

Time-dependent DFT (TD-DFT) with the CAM-B3LYP functional accurately simulates UV-Vis spectra (e.g., π→π* transitions at ~270 nm). For IR, scaled vibrational frequencies using the 6-31G(d) basis set match experimental bands (e.g., B-O stretches at 1340–1380 cm⁻¹) .

Methodological Challenges and Solutions

Q. How to address hydrolysis sensitivity of the dioxaborolane moiety during purification?

- Chromatography : Use anhydrous silica gel and deuterated solvents (e.g., CDCl₃) for column runs.

- Storage : Stabilize in dark, dry conditions with molecular sieves (3 Å).

- Alternative protecting groups : For aqueous-phase reactions, employ MIDA boronate or BF₃K salts as hydrolytically stable alternatives .

Q. What are best practices for handling air-sensitive intermediates in scale-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.